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Compound of Interest

Compound Name: Pyronaridine-13C2 , d4

CAS No.: 1261393-31-0

Cat. No.: B592556

Get Quote

Executive Summary
Pyronaridine-13C2, d4 is the stable isotope-labeled analog of the antimalarial and antiviral

agent Pyronaridine. Engineered specifically as an Internal Standard (IS) for quantitative

bioanalysis, this compound incorporates two Carbon-13 atoms and four Deuterium atoms

within its benzylic methylene bridges. This specific labeling pattern (+6 Da mass shift) is

designed to eliminate cross-talk from naturally occurring isotopes (M+0, M+1, M+2) of the

parent drug while maintaining chromatographic co-elution, a critical requirement for correcting

matrix effects in LC-MS/MS workflows.

This guide details the structural integrity, physicochemical behavior, and validated experimental

protocols for utilizing Pyronaridine-13C2, d4 in high-sensitivity pharmacokinetic (PK) studies.

Part 1: Chemical Identity & Structural Analysis
Nomenclature and Isotopic Mapping

Chemical Name: 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-

bis(pyrrolidin-1-yl[13C, d2]methyl)phenol[1]
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Common Name: Pyronaridine-13C2, d4[1][2][3][4][5][6]

Salt Form: Typically supplied as the Tetraphosphate salt to ensure aqueous solubility and

stability.

Structural Visualization
The labeling is strategic. The core benzo[b][1,5]naphthyridine scaffold remains unlabeled. The

modification occurs at the "Mannich base" side chains. Specifically, the methylene carbons

connecting the pyrrolidine rings to the central phenol are replaced with 13C, and the protons

attached to these carbons are replaced with Deuterium (D).

Isotopic Modification Key
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Figure 1: Structural topology of Pyronaridine-13C2, d4 highlighting the specific sites of isotopic

incorporation at the benzylic positions.

Physicochemical Properties Data
The following table contrasts the parent compound with the labeled standard. Note that while

pKa and LogP are theoretically identical, the mass and retention characteristics differ slightly.
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Property Pyronaridine (Parent) Pyronaridine-13C2, d4 (IS)

Molecular Formula C29H32ClN5O2 C2713C2H28D4ClN5O2

Monoisotopic Mass (Free

Base)
517.22 Da 523.26 Da (+6 Da)

pKa (Tetraphosphate) 7.08, 7.39, 9.88, 10.30 Identical

LogP (Octanol/Water) ~0.26 (Base) / -1.24 (Salt) Identical

Solubility (Tetraphosphate) Water: ~15 mg/mL (Sparingly) Water: ~15 mg/mL

Hygroscopicity High (Absorbs moisture) High (Store desiccated)

Appearance Yellow crystalline powder Yellow crystalline powder

Part 2: Synthesis & Isotopic Purity
Synthetic Logic (The Mannich Reaction)
The synthesis of Pyronaridine-13C2, d4 utilizes a Mannich condensation. This is the most

chemically robust method to introduce the label because it builds the side chains onto the pre-

formed aromatic core.

Precursors: The reaction utilizes 4-amino-2,6-dichlorophenol (protected or modified core)

and [13C, d2]-Formaldehyde (or paraformaldehyde equivalent) alongside pyrrolidine.

Mechanism: The [13C, d2]-formaldehyde condenses with pyrrolidine to form an iminium ion

intermediate. This electrophile attacks the electron-rich ortho-positions of the phenol core.

Outcome: This installs the label specifically at the benzylic carbon, ensuring that the label is

metabolically stable and does not exchange with solvent protons.

Isotopic Purity Requirements
For use as an internal standard in regulated bioanalysis (GLP), the following purity thresholds

are mandatory:

Chemical Purity: >95% (HPLC).
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Isotopic Enrichment: >99% atom % 13C/D.

Unlabeled Contribution (M+0): <0.5%.[7] High levels of unlabeled parent in the IS will cause

false positives in the quantitation of study samples.

Part 3: Application in Bioanalysis (LC-MS/MS)
The "Whole Blood" Imperative
Pyronaridine exhibits a massive Blood-to-Plasma ratio (ranging 4.9 – 17.8).[6] It accumulates

extensively in red blood cells. Therefore, plasma is an inappropriate matrix for quantification.

Protocols must utilize Whole Blood.[8]

LC-MS/MS Workflow Design
The following diagram illustrates the critical path for processing whole blood samples using

Pyronaridine-13C2, d4.
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Figure 2: Validated bioanalytical workflow for Pyronaridine quantification in whole blood.

Experimental Protocol: Extraction & Mass Spec
Step 1: Stock Solution Preparation

Solvent: Dissolve Pyronaridine-13C2, d4 tetraphosphate in Water:Methanol (50:50 v/v). Pure

water may lead to adsorption to glass; pure methanol may cause precipitation of the

phosphate salt.
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Storage: -80°C in amber glass vials (Light Sensitive).

Step 2: Sample Extraction (SPE Method)
Conditioning: Condition WCX (Weak Cation Exchange) cartridges with Methanol then Water.

Loading: Mix 100 µL Whole Blood + 300 µL Internal Standard Working Solution (in buffer).

Load onto cartridge.

Wash: Wash with Water followed by Methanol (removes neutrals/interferences).

Elution: Elute with 5% Formic Acid in Methanol. The low pH disrupts the ionic interaction with

the sorbent.

Step 3: MS/MS Parameters
Use Positive Electrospray Ionization (ESI+).

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy

Pyronaridine 518.2 [M+H]+ 447.1 ~35 eV

Pyronaridine-13C2, d4 524.2 [M+H]+ 453.1 ~35 eV

Note: The product ion transition (loss of diethylamine/pyrrolidine fragment) retains the labeled

core, ensuring the mass shift is preserved in detection.

Part 4: Stability & Handling (Critical Control Points)
Photodegradation: Pyronaridine is structurally sensitive to UV light. All extraction steps must

be performed under yellow monochromatic light or in amber vessels.

Adsorption: The highly basic nature of the pyrrolidine rings leads to strong non-specific

binding (NSB) to glass and plastic surfaces.

Mitigation: Use polypropylene tubes. Pre-treat all containers with solvent containing 0.1%

Formic Acid to passivate surface silanols.
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Deuterium Isotope Effect: In Reverse Phase chromatography, deuterated analogs may elute

slightly earlier than the parent.

Validation: Ensure the retention time shift is <0.1 min. If separation is too large, the IS will

not effectively compensate for matrix suppression occurring at the parent's elution time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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